![molecular formula C16H22O3 B13841386 rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen CAS No. 1652582-08-5](/img/structure/B13841386.png)
rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen involves several steps. The primary synthetic route includes the reaction of benzeneacetic acid with (1R,2S)-2-hydroxycyclohexylmethyl under specific conditions to form the desired product . Industrial production methods typically involve the use of high-quality reagents and controlled environments to ensure the purity and consistency of the compound .
Analyse Des Réactions Chimiques
rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen has several scientific research applications:
Mécanisme D'action
The mechanism of action of rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparaison Avec Des Composés Similaires
rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen is unique compared to other similar compounds due to its specific molecular structure and stereochemistry. Similar compounds include:
Propriétés
Numéro CAS |
1652582-08-5 |
|---|---|
Formule moléculaire |
C16H22O3 |
Poids moléculaire |
262.34 g/mol |
Nom IUPAC |
2-[4-[[(1S,2R)-2-hydroxycyclohexyl]methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H22O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-9,11,14-15,17H,2-5,10H2,1H3,(H,18,19)/t11?,14-,15+/m0/s1 |
Clé InChI |
MCDKWYZDOMTURB-YUIIUQSRSA-N |
SMILES isomérique |
CC(C1=CC=C(C=C1)C[C@@H]2CCCC[C@H]2O)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)CC2CCCCC2O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


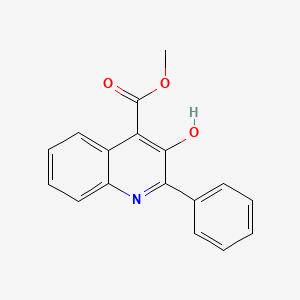
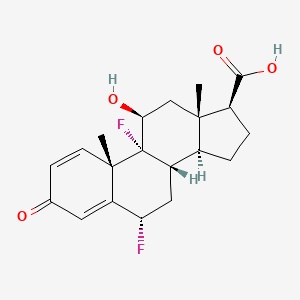
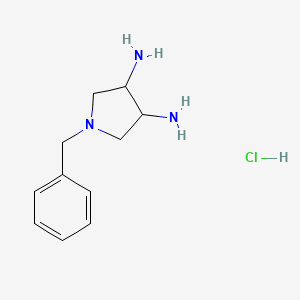

![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
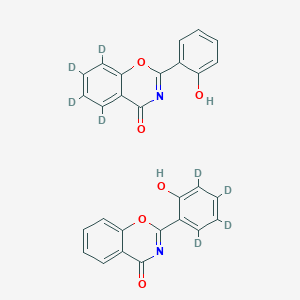
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13841348.png)
![2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13841356.png)
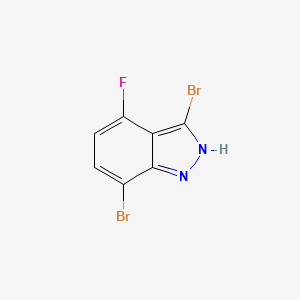
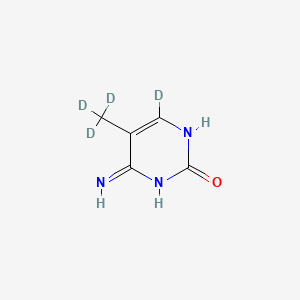
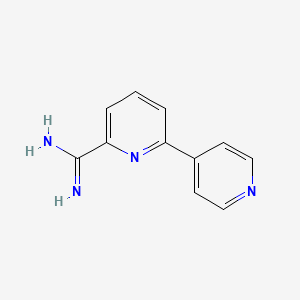
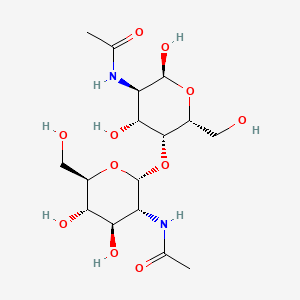
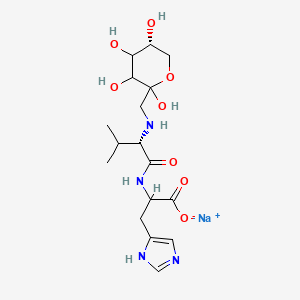
![2-[4-(Methyloxy)-1H-indazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13841400.png)
